- Development and optimization of a new synthetic process for lorcaserin, Bioorganic & Medicinal Chemistry, 2018, 26(4), 977-983

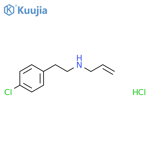

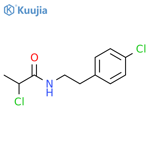

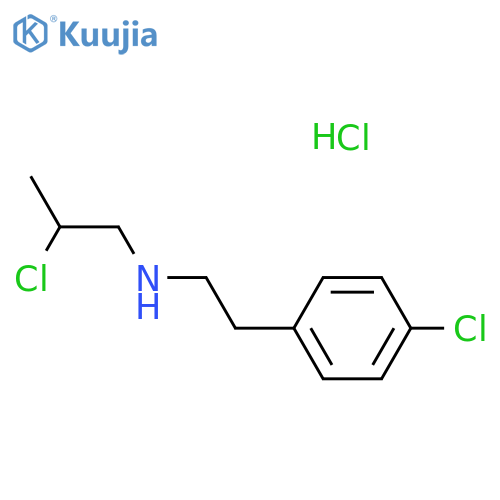

Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

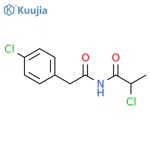

953789-37-2 structure

Nombre del producto:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride

Número CAS:953789-37-2

MF:C11H16Cl3N

Megavatios:268.610440254211

MDL:MFCD11046660

CID:69663

PubChem ID:44222956

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Propiedades químicas y físicas

Nombre e identificación

-

- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane

- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride

- 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride

- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride

- 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride

- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride

- [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE

- lorcaserin impurity b

- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride

- BCP13020

- API0004876

- AX8225495

- TC

- AC-28980

- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)

- CS-M1648

- SCHEMBL174859

- AKOS016000246

- 953789-37-2

- [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride

- CS-13191

- DB-116034

- 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL

- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)

- Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)

- DTXSID30657920

-

- MDL: MFCD11046660

- Renchi: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H

- Clave inchi: ARSNVFGYXNWTPK-UHFFFAOYSA-N

- Sonrisas: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1

Atributos calculados

- Calidad precisa: 267.03500

- Masa isotópica única: 267.035

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 5

- Complejidad: 144

- Recuento de unidades de unión covalente: 2

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

- Xlogp3: nothing

- Superficie del Polo topológico: 12

Propiedades experimentales

- Punto de fusión: >170°C

- Disolución: DMSO (Slightly), Methanol (Slightly)

- PSA: 12.03000

- Logp: 4.29230

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303+H313+H333

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Datos Aduaneros

- Código HS:2923900090

- Datos Aduaneros:

China Customs Code:

2923900090Overview:

2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | C364255-250mg |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |

953789-37-2 | 250mg |

$ 431.00 | 2023-04-18 | ||

| TRC | C364255-50mg |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |

953789-37-2 | 50mg |

$ 127.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059236-100mg |

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |

953789-37-2 | 98% | 100mg |

¥301.00 | 2024-04-24 | |

| A2B Chem LLC | AI64249-1g |

2-Chloro-n-(4-chlorophenethyl)propan-1-amine |

953789-37-2 | 95% | 1g |

$34.00 | 2024-07-18 | |

| A2B Chem LLC | AI64249-5g |

2-Chloro-n-(4-chlorophenethyl)propan-1-amine |

953789-37-2 | 95% | 5g |

$106.00 | 2024-07-18 | |

| Crysdot LLC | CD12002145-10g |

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |

953789-37-2 | 95+% | 10g |

$550 | 2024-07-18 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2024-06-06 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2025-02-19 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2025-02-28 | |

| eNovation Chemicals LLC | D767852-1g |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 1g |

$70 | 2025-02-28 |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: Aluminum chloride ; rt → 85 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C

1.3 Solvents: Dichloromethane ; overnight, 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C

1.3 Solvents: Dichloromethane ; overnight, 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C

1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C

1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C

1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux

1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C

1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C

1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux

Referencia

- Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C

1.2 Solvents: Water

1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h

1.2 Solvents: Water

1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h

Referencia

- Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C

1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13

1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C

1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13

1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C

Referencia

- A process for the preparation of lorcaserin hydrochloride, India, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Chlorotrimethylsilane , Aluminum chloride , Sodium borohydride Solvents: Tetrahydrofuran ; rt → 70 °C; 24 h, 70 °C; 70 °C → rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt

Referencia

- A Concise Synthesis of Racemic Lorcaserin, Australian Journal of Chemistry, 2016, 69(7), 770-774

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C

1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C

1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C

Referencia

- Process for preparation of lorcaserin intermediate, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C

Referencia

- Process for preparation of Lorcaserin hydrochloride hemihydrate, China, , ,

Métodos de producción 8

Condiciones de reacción

Referencia

- Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto, United States, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 120 °C; 2 h, 120 °C

Referencia

- Preparation method of lorcaserin, China, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof, United States, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt; < 60 °C; 27 min, < 60 °C

Referencia

- Microwave-assisted synthesis of lorcaserin hydrochloride, Huaxue Shiji, 2016, 38(9), 917-920

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C

Referencia

- A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C

Referencia

- Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 10 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C

Referencia

- An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof, India, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Phosphorus tribromide ; 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Water ; rt

1.3 4 h, 90 °C; 90 °C → rt

1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C

1.5 Reagents: Water

1.2 Reagents: Water ; rt

1.3 4 h, 90 °C; 90 °C → rt

1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C

1.5 Reagents: Water

Referencia

- Process for preparing a chlorophenylethylpropanamine compound, IP.com Journal, 2015, 16, 1-3

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 3 h, 65 °C

Referencia

- Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin, China, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydrogen bromide ; rt → 100 °C; 4.5 h, 1.38 - 1.93 bar

1.2 85 °C; 2 h, 85 - 95 °C

1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C

1.2 85 °C; 2 h, 85 - 95 °C

1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C

Referencia

- Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

Referencia

- Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, China, , ,

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials

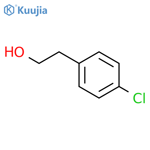

- 2-(4-chlorophenyl)ethan-1-ol

- 2-(4-Chlorophenyl)ethyl Chloride

- 1-((4-Chlorophenethyl)amino)propan-2-ol Hydrochloride

- N-[2-(4-Chlorophenyl)ethyl]-N-(2-chloropropyl)-4-methylbenzenesulfonamide

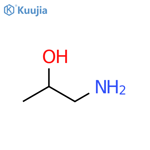

- 1-Aminopropan-2-ol

- 4-Chloro-N-(2-chloro-1-oxopropyl)benzeneacetamide

- 1-((4-Chlorophenethyl)amino)propan-2-ol

- Propanamide,2-chloro-N-[2-(4-chlorophenyl)ethyl]-

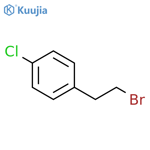

- 1-(2-Bromoethyl)-4-chlorobenzene

- Benzeneethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)

- 4-Chloro-N-(2-chloropropyl)benzeneacetamide

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Literatura relevante

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride) Productos relacionados

- 1980086-63-2(tert-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate)

- 2229071-65-0(4-({4-(oxiran-2-yl)methylphenyl}methyl)morpholine)

- 1156752-44-1(2-(2,3,4-trimethoxyphenyl)pyrrolidine)

- 340817-44-9((3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone)

- 7146-61-4(N-4-(propan-2-yloxy)phenylacetamide)

- 1805157-20-3(Methyl 4-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate)

- 78160-13-1(2-Amino-7-chloro-9H-thioxanthen-9-one)

- 88165-26-8(Methyl (3aR,7R,7aS)-3a,6,7,7a-Tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate)

- 2241131-14-4(Thieno[3,2-b]pyridine-6-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester, hydrochloride (1:1))

- 26452-80-2(2,4-Dichloropyridine)

Proveedores recomendados

Wuhan ChemNorm Biotech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shandong Feiyang Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Xiamen PinR Bio-tech Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote